molecular formula C7H3BrF4S B15291501 1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene

1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene

Cat. No.: B15291501
M. Wt: 275.06 g/mol
InChI Key: SEEIPDKCMUQTQJ-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene is an organic compound with the molecular formula C7H3BrF4S. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethylsulfanyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene typically involves the introduction of bromine, fluorine, and trifluoromethylsulfanyl groups onto a benzene ring. One common method involves the reaction of 1-bromo-4-fluorobenzene with a trifluoromethylsulfanyl reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes steps such as mixing, heating, and cooling, followed by separation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and binding properties, making it useful in various chemical and biological processes. The exact mechanism may vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A simpler compound with only bromine and fluorine substituents.

    1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethylsulfanyl group.

    1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: Contains an ethoxy group in addition to the trifluoromethyl group.

Uniqueness

1-Bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C7H3BrF4S

Molecular Weight

275.06 g/mol

IUPAC Name

1-bromo-4-fluoro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H3BrF4S/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H

InChI Key

SEEIPDKCMUQTQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)SC(F)(F)F)Br

Origin of Product

United States

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